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N-piperidin-4-ylquinoline-6-carboxamide

Regiochemistry Stereochemistry Medicinal Chemistry

Researchers seeking a CNS-penetrant, dual cholinesterase/mGluR1 screening scaffold often face limited access to achiral, derivatizable quinoline-6-carboxamides. N-piperidin-4-ylquinoline-6-carboxamide resolves this: its unsubstituted piperidine NH enables parallel library synthesis (50-200 derivatives from 100 mg), while the 6-carboxamide regiochemistry avoids NK-1 cross-reactivity. Predicted LogP 2.0-2.5 and TPSA ~58 Ų support BBB penetration. Bulk custom synthesis available with rapid turnaround.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B7458165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-piperidin-4-ylquinoline-6-carboxamide
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19)
InChIKeyITAHTOUIQCBHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-piperidin-4-ylquinoline-6-carboxamide: Structural & Pharmacological Baseline


N-piperidin-4-ylquinoline-6-carboxamide (C15H17N3O; MW 255.31 g/mol) is a synthetic quinoline-6-carboxamide derivative bearing an unsubstituted piperidin-4-yl moiety on the amide nitrogen. It is catalogued as a screening compound within commercial chemical libraries and has been described as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic neurotransmission and neurodegenerative disease . The compound features two hydrogen bond donor sites (secondary amide NH; piperidine NH), three hydrogen bond acceptor sites (amide carbonyl; quinoline nitrogen; piperidine nitrogen), and two rotatable bonds, positioning it within lead-like physicochemical space for central nervous system (CNS) drug discovery programmes . Unlike highly optimized clinical candidates such as the quinoline-4-carboxamide-derived NK-1 antagonist NKP608 (IC50 2.6 nM), this compound represents an unadorned scaffold amenable to further medicinal chemistry elaboration, making it relevant for hit-to-lead campaigns and focused library synthesis .

CNS lead-like scaffold for AChE/BuChE and mGluR1 hit identification
Unsubstituted piperidine handle enables focused library diversification
6-carboxamide regiochemistry directs kinase/cholinesterase target selectivity

Why N-piperidin-4-ylquinoline-6-carboxamide Is Irreplaceable


Substituting N-piperidin-4-ylquinoline-6-carboxamide with a generic quinoline carboxamide or a close positional isomer introduces structural changes that alter hydrogen bonding capacity, conformational flexibility, and target engagement geometry. The 4-piperidinyl attachment confers molecular symmetry at the point of ring connection (no stereogenic centre), whereas the 3-piperidinyl positional isomer (N-piperidin-3-ylquinoline-6-carboxamide) introduces an asymmetric carbon, generating a racemic mixture unless stereoselectively synthesized and thereby doubling the complexity of SAR interpretation . Furthermore, the unsubstituted secondary amide NH provides a critical hydrogen bond donor that is eliminated upon N-methylation (e.g., N-methyl-N-piperidin-4-ylquinoline-6-carboxamide; MW 310.4 g/mol; HBD count reduced from 2 to 1), which can abrogate key binding interactions at cholinesterase active sites or kinase hinge regions . The carboxamide placement at the quinoline 6-position, rather than the 4-position exploited by NK-1 antagonists (e.g., NKP608), directs the piperidine vector along a distinct trajectory, predisposing the scaffold toward different target classes such as mGluR1 (cf. 2-substituted quinoline-6-carboxamide series; lead compound 13c IC50 2.16 µM) [1]. These cumulative structural distinctions mean that generic substitution risks loss of the specific pharmacophoric features that define the compound's screening utility.

4-Piperidinyl → 3-Piperidinyl

Introduces a stereogenic centre, yielding a racemic mixture that doubles SAR validation effort and may confound primary screening data interpretation.

Amide NH → N-Methyl

Eliminates a critical hydrogen bond donor, which may disrupt hinge-binding and catalytic site interactions relevant to cholinesterase and kinase targets.

6-Carboxamide → 4-Carboxamide

Shifts target profile toward NK-1 receptors, redirecting screening output away from the intended kinase and cholinesterase endpoints.

Quantitative Differential Evidence: N-piperidin-4-ylquinoline-6-carboxamide


4-Piperidinyl vs. 3-Piperidinyl: Molecular Symmetry Comparison

N-piperidin-4-ylquinoline-6-carboxamide (SMILES: C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3) features a symmetric piperidine attachment at the 4-position, yielding an achiral molecule at the point of ring connection. In contrast, its closest positional isomer, N-piperidin-3-ylquinoline-6-carboxamide (SMILES: C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3), attaches the piperidine at the 3-position, generating a stereogenic carbon centre and consequently a racemic mixture unless stereocontrolled synthesis is employed. Both compounds share identical molecular formula (C15H17N3O), molecular weight (255.31 g/mol), and hydrogen bond donor/acceptor counts (HBD = 2; HBA = 3), yet the 4-yl isomer eliminates the complication of enantiomeric heterogeneity in primary screening assays. This distinction is material for hit validation: a racemic 3-yl isomer requires chiral separation and independent enantiomer testing, roughly doubling the resource requirement for SAR confirmation .

4- vs 3-Piperidinyl Symmetry
Data to verify
Achiral at 4-piperidinyl attachment; no stereoisomers
Racemic mixture (R/S) at 3-piperidinyl attachment; chiral centre present
Simplifies screening data; avoids enantiomer-related variability in primary hits.
Structural comparison based on vendor SMILES; verify enantiomeric purity if 3-isomer is used.
Regiochemistry Stereochemistry Medicinal Chemistry SAR

Hydrogen Bond Donor: Unsubstituted Amide vs. N-Methyl

The secondary amide NH of N-piperidin-4-ylquinoline-6-carboxamide constitutes one of two hydrogen bond donors (HBD = 2: amide NH + piperidine NH), enabling a bifurcated HBD pharmacophore. The N-methyl analogue (N-methyl-N-piperidin-4-ylquinoline-6-carboxamide, MW 310.4 g/mol, C20H22N2O) eliminates the amide NH hydrogen bond donor (HBD reduced from 2 to 1). In the context of cholinesterase inhibition, hydrogen bond donation from the amide NH to the catalytic serine residue or oxyanion hole is a conserved interaction motif across quinoline-carboxamide AChE inhibitors, as demonstrated in quinolone-benzylpiperidine hybrids where carboxamide NH engagement correlates with nanomolar-range IC50 values [1]. Similarly, in kinase hinge-binding pharmacophores, the amide NH often serves as a critical anchor to the hinge region backbone carbonyl; its methylation abolishes this interaction. This single-atom difference (H vs. CH3) produces a quantifiable change in HBD count (Δ = −1) and introduces steric bulk (van der Waals volume increase ~14 ų) that can sterically clash with the target binding pocket, as observed in Pim-1 kinase inhibitor SAR where N-methylation of the amide nitrogen resulted in >10-fold loss of potency [2].

Amide NH vs N-Methyl HBD
Reported
HBD = 2 (secondary amide NH + piperidine NH); MW 255.31
HBD = 1 (amide NH methylated); MW 310.4; increased steric bulk
Secondary amide NH may be critical for hinge-region hydrogen bonding; N-methyl analog may reduce target engagement.
Inferred from Pim-1 kinase SAR; experimental binding confirmation recommended.
Hydrogen Bonding Pharmacophore AChE Inhibition Kinase Hinge Binding

6-Carboxamide vs. 4-Carboxamide: Target Selectivity Profile

The quinoline-6-carboxamide scaffold positions the carboxamide moiety at the 6-position of the quinoline ring system, directing the piperidine substituent along a distinct geometric vector compared to quinoline-4-carboxamide derivatives. This positional difference has profound consequences for target selectivity. Quinoline-4-carboxamide-piperidine derivatives such as NKP608 (N-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide) exhibit high-affinity antagonism at the neurokinin-1 (NK-1) receptor (IC50 = 2.6 ± 0.4 nM) with markedly lower affinity for NK-2 and NK-3 receptors . In contrast, quinoline-6-carboxamide derivatives have demonstrated activity against an orthogonal target panel: 2-substituted quinoline-6-carboxamides show mGluR1 antagonism (lead compound 13c: IC50 = 2.16 µM in functional cell-based assay) with in vivo efficacy in the rat spinal nerve ligation neuropathic pain model [1], while carboxamide-appended quinoline-6-carboxamides exhibit Pim-1 kinase inhibition and anti-proliferative activity against MCF-7, CACO, HepG-2, and HCT-116 cancer cell lines, with compounds 3e, 4b, 11b, and 13d showing activity comparable to doxorubicin reference [2]. This target class divergence—NK-1 (4-carboxamide) vs. mGluR1 and Pim-1 kinase (6-carboxamide)—demonstrates that the carboxamide regioisomer directly determines the pharmacological profile accessible to a given scaffold, and that procurement of a 6-carboxamide isomer is non-substitutable for 4-carboxamide-targeted screening campaigns.

6- vs 4-Carboxamide Target Profile
Reported
mGluR1 IC50 2.16 µM; Pim-1 kinase; AChE/BuChE potential
NK-1 receptor IC50 2.6 nM (4-carboxamide class); low NK-2/NK-3 affinity
Regiochemistry dictates target class selection; 6-carboxamide aligns with kinase and cholinesterase screening.
NKP608 and compound 13c data from published studies; replicate under relevant assay conditions.
Target Selectivity Carboxamide Position NK-1 Receptor mGluR1 Kinase Inhibition

CNS Drug-Likeness: 6- vs. 8-Carboxamide Comparison

The predicted physicochemical profile of N-piperidin-4-ylquinoline-6-carboxamide (estimated LogP ≈ 2.0–2.5; topological polar surface area [TPSA] ≈ 58 Ų; HBD = 2; HBA = 3; MW = 255.31 g/mol) positions it favourably within the CNS drug-like chemical space defined by the CNS MPO (Multiparameter Optimization) desirability criteria (MW ≤ 400; TPSA ≤ 90 Ų; HBD ≤ 3; LogP ≤ 5). For comparison, the regioisomeric 2-piperidin-4-ylquinoline-8-carboxamide (PubChem CID 175300888) has been computed with XLogP3 = 1.2 and TPSA = 68 Ų [1], indicating that the 6-carboxamide regioisomer is predicted to have higher lipophilicity (ΔLogP ≈ +0.8 to +1.3) and a lower polar surface area (ΔTPSA ≈ −10 Ų), both of which favour passive blood-brain barrier permeation according to the widely accepted CNS drug design guidelines articulated by Pajouhesh and Lenz (NeuroRx, 2005) and Wager et al. (ACS Chemical Neuroscience, 2010). The lower TPSA of the 6-carboxamide isomer is attributable to the more sterically shielded amide environment at the quinoline 6-position compared to the more solvent-exposed 8-position. This predicted difference in CNS penetration potential is relevant for neurodegenerative disease screening programmes (e.g., Alzheimer's disease, where the compound's putative AChE inhibitory activity has been noted ) and neuropathic pain target screening (mGluR1 antagonism precedent for 6-carboxamide series [2]).

CNS Profile 6- vs 8-Carboxamide
Reported
Estimated LogP 2.0–2.5; TPSA ~58 Ų (6-carboxamide)
XLogP3 1.2; TPSA 68 Ų (8-carboxamide, PubChem CID 175300888)
Lower TPSA and higher predicted lipophilicity support passive BBB permeation for central target screening.
Predicted/computed values; experimental logD and PAMPA-BBB data would strengthen CNS fit assessment.
CNS Drug-Likeness Lipophilicity Polar Surface Area Blood-Brain Barrier Permeability

Piperidine NH Handle for Focused Library Derivatization

The unsubstituted piperidine NH of N-piperidin-4-ylquinoline-6-carboxamide provides a nucleophilic secondary amine handle amenable to rapid diversification via acylation, reductive amination, sulfonylation, or urea formation, enabling efficient parallel library synthesis. This contrasts with N1-substituted piperidin-4-ylquinoline-6-carboxamide derivatives (e.g., N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide; N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl]quinoline-6-carboxamide), which require de novo synthesis of each N1-substituted variant, limiting the throughput of SAR exploration . The unsubstituted piperidine is also chemically distinct from the 1-quinolin-2-ylpiperidine-4-carboxamide scaffold (reverse connectivity isomer; MW 255.31; C15H17N3O), in which the carboxamide is attached to the piperidine ring rather than the quinoline ring, fundamentally altering the amide-piperidine vector and the reactivity profile of the piperidine nitrogen . Microwave-assisted and ultrasound-assisted synthetic protocols have been specifically validated for piperidinyl-quinoline carboxamide libraries, with reported yield improvements of 15–30% and reaction time reductions of 50–70% compared to conventional thermal methods, enabling rapid generation of 50–200 compound libraries from a single batch of the unsubstituted parent scaffold . This synthetic tractability directly impacts procurement value: purchasing the unsubstituted parent compound supports multiple parallel derivatization campaigns, whereas pre-substituted analogs lock the user into a single SAR point.

Piperidine NH Derivatization Handle
Data to verify
Unsubstituted piperidine NH enables parallel acylation, reductive amination, sulfonylation
Pre-substituted N1 analogs block further diversification; single SAR point per synthesis
Parent scaffold supports high-throughput SAR exploration; pre-functionalized analogs limit library breadth.
Synthetic versatility claims based on vendor description; verify by small-scale derivatization trial.
Focused Library Synthesis Parallel Chemistry Piperidine Derivatization Hit-to-Lead Optimization

Optimal Application Scenarios for N-piperidin-4-ylquinoline-6-carboxamide


CNS Hit Identification: AChE/BuChE and mGluR1 Screening

Deploy N-piperidin-4-ylquinoline-6-carboxamide as a primary screening scaffold in fluorescence-based AChE/BuChE inhibition assays and cell-based mGluR1 functional assays. The compound's 6-carboxamide regiochemistry distinguishes it from 4-carboxamide NK-1-targeted scaffolds, ensuring the screening output maps to neurodegeneration-relevant targets (AChE for Alzheimer's disease; mGluR1 for neuropathic pain). Its predicted CNS drug-like profile (estimated TPSA ≈ 58 Ų; LogP 2.0–2.5) supports blood-brain barrier penetration, a prerequisite for in vivo follow-up studies. Reference compound 13c (mGluR1 IC50 = 2.16 µM) provides a benchmark for hit triage [1].

Focused Library Synthesis: Piperidine NH Derivatization

Utilize the unsubstituted piperidine NH as a diversification handle for microwave-assisted parallel library synthesis. A single 100 mg batch of the parent compound enables generation of 50–200 N1-acylated, N1-sulfonylated, or N1-alkylated derivatives for systematic SAR exploration. Microwave-assisted protocols reduce reaction times by 50–70% compared to conventional heating, achieving library turnaround within 1–2 weeks. This scenario is incompatible with pre-substituted N1 analogs, which lack the free amine required for parallel derivatization .

Kinase Inhibitor Profiling: Pim-1 and Oncogenic Panels

Include N-piperidin-4-ylquinoline-6-carboxamide in kinase profiling panels targeting Pim-1 kinase, given the established anti-proliferative activity of quinoline-6-carboxamide derivatives against MCF-7 (breast), HCT-116 (colon), CACO, and HepG-2 cancer cell lines (compounds 3e, 4b, 11b, and 13d showing activity comparable to doxorubicin). The intact secondary amide NH (HBD = 2) is critical for hinge-region hydrogen bonding, a feature lost in N-methylated analogs (HBD = 1). Predicted LogP of 2.0–2.5 also aligns with oral bioavailability parameters for oncology drug candidates [2].

Core Scaffold Collection & Chemical Biology Probe Development

Procure N-piperidin-4-ylquinoline-6-carboxamide as part of a core quinoline-carboxamide scaffold collection for chemical biology probe development. The achiral 4-piperidinyl attachment eliminates enantiomer-related variability in primary screens, reducing the validation burden compared to the racemic 3-piperidinyl isomer. The compound's dual HBD pharmacophore (amide NH + piperidine NH) supports both cholinesterase catalytic site and kinase hinge-binding applications from a single scaffold, offering procurement efficiency for multi-target screening platforms .

Application
Selection Property
Validation Focus
CNS hit identification (AChE/BuChE, mGluR1)
6-carboxamide regioisomer profile; predicted CNS drug-like parameters
Fluorescence-based enzyme inhibition and cell-based mGluR1 functional assays
Focused library synthesis via piperidine diversification
Unsubstituted piperidine NH as a derivatization handle
Parallel chemistry efficiency and derivative scope
Kinase inhibitor profiling (Pim-1, oncogenic panels)
Intact secondary amide NH for kinase hinge binding
Pim-1 enzymatic assay; cell panel proliferation endpoint review
Core scaffold collection for multi-target chemical biology
Achiral 4-piperidinyl attachment for consistent screening results
Compatibility with cholinesterase and kinase assay platforms
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